molecular formula C15H22N2O2 B4630714 N'-(3,4-dimethylphenyl)-N-(2,2-dimethylpropyl)oxamide

N'-(3,4-dimethylphenyl)-N-(2,2-dimethylpropyl)oxamide

Cat. No.: B4630714
M. Wt: 262.35 g/mol
InChI Key: JMRGVPDSVYBVLG-UHFFFAOYSA-N
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Description

N’-(3,4-dimethylphenyl)-N-(2,2-dimethylpropyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of the oxamide functional group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers, resins, or other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethylphenyl)-N-(2,2-dimethylpropyl)oxamide typically involves the reaction of 3,4-dimethylaniline with 2,2-dimethylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

3,4-dimethylaniline+2,2-dimethylpropylamine+oxalyl chlorideN’-(3,4-dimethylphenyl)-N-(2,2-dimethylpropyl)oxamide\text{3,4-dimethylaniline} + \text{2,2-dimethylpropylamine} + \text{oxalyl chloride} \rightarrow \text{N'-(3,4-dimethylphenyl)-N-(2,2-dimethylpropyl)oxamide} 3,4-dimethylaniline+2,2-dimethylpropylamine+oxalyl chloride→N’-(3,4-dimethylphenyl)-N-(2,2-dimethylpropyl)oxamide

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethylphenyl)-N-(2,2-dimethylpropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while reduction could produce amines.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethylphenyl)-N-(2,2-dimethylpropyl)oxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    N’-(3,4-dimethylphenyl)-N-(2,2-dimethylpropyl)urea: Similar structure but with a urea functional group instead of oxamide.

    N’-(3,4-dimethylphenyl)-N-(2,2-dimethylpropyl)carbamate: Contains a carbamate group instead of oxamide.

    N’-(3,4-dimethylphenyl)-N-(2,2-dimethylpropyl)amide: Features an amide group in place of oxamide.

Uniqueness

N’-(3,4-dimethylphenyl)-N-(2,2-dimethylpropyl)oxamide is unique due to its specific functional group and the steric effects imparted by the 3,4-dimethylphenyl and 2,2-dimethylpropyl groups. These structural features can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(2,2-dimethylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-6-7-12(8-11(10)2)17-14(19)13(18)16-9-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRGVPDSVYBVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.